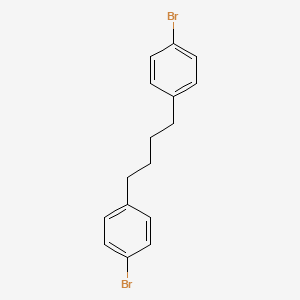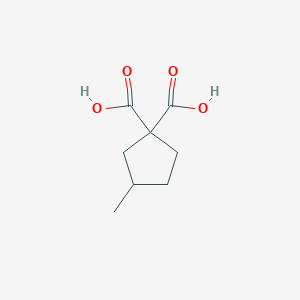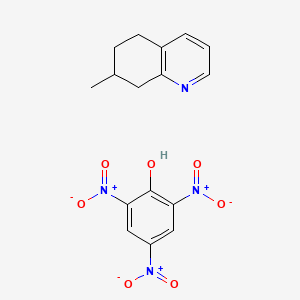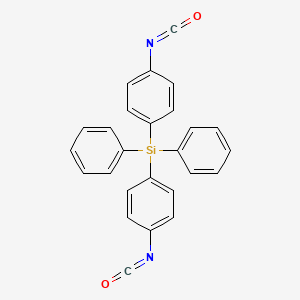![molecular formula C8H13IO2 B14383303 3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol CAS No. 88558-55-8](/img/structure/B14383303.png)
3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol is an organic compound with a unique structure that includes an iodine atom, a butynyl group, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-butyn-2-ol with iodine in the presence of a base, such as potassium carbonate, to form the iodo-substituted product. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkene or alkane.
Scientific Research Applications
3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anticancer or antimicrobial properties.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Butyn-2-ol: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobut-2-yn-1-ol: Similar structure but different positioning of the hydroxyl group, affecting its reactivity and applications.
Uniqueness
3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol is unique due to the presence of both an iodine atom and a butynyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations, making it a valuable compound in various research fields.
Properties
CAS No. |
88558-55-8 |
|---|---|
Molecular Formula |
C8H13IO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
3-(4-iodobut-3-yn-2-yloxy)butan-2-ol |
InChI |
InChI=1S/C8H13IO2/c1-6(4-5-9)11-8(3)7(2)10/h6-8,10H,1-3H3 |
InChI Key |
JNRKLJVBXYSSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CI)OC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)


![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)



![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
